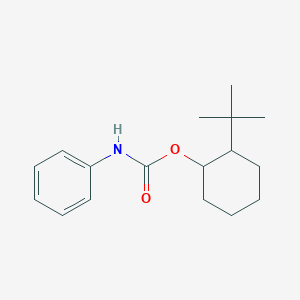

Cyclohexyl carbamate derivative 3

Description

Among these, URB597 (cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester) stands out as a potent FAAH inhibitor (IC₅₀ = 4.6 nM), featuring a meta-substituted carbamoyl group on its biphenyl scaffold . This derivative exemplifies the structural optimization of carbamates, where substituent polarity and spatial orientation significantly enhance binding affinity and selectivity.

Properties

Molecular Formula |

C17H25NO2 |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

(2-tert-butylcyclohexyl) N-phenylcarbamate |

InChI |

InChI=1S/C17H25NO2/c1-17(2,3)14-11-7-8-12-15(14)20-16(19)18-13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,18,19) |

InChI Key |

IQFJKVNORUXJJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCCCC1OC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Acylation of trans-2-(4-Aminocyclohexyl)ethyl Acetate

The initial acylation step introduces the dimethylurea moiety to the cyclohexylamine backbone. Key parameters include:

| Parameter | Condition/Reagent | Role |

|---|---|---|

| Solvent | Dichloromethane | Polar aprotic medium |

| Base | Triethylamine (3 equiv) | Neutralize HCl byproduct |

| Electrophile | N,N-Dimethylcarbamoyl chloride (1.5 equiv) | Acylating agent |

| Temperature | 10°C (initial), then ambient | Control exothermic reaction |

| Reaction Time | 2 hours | Complete consumption of SM01 |

This step yields trans-2-(4-(3,3-dimethylureido)cyclohexyl)ethyl acetate (Compound II) as a white solid (55 g, 89% yield).

Sodium Borohydride-Mediated Reduction

The ester group in Compound II is reduced to a primary alcohol using sodium borohydride in tetrahydrofuran (THF) and methanol:

Critical Observations :

TEMPO-Catalyzed Oxidation to Aldehyde

The alcohol intermediate (Compound III) undergoes oxidation to 2-(4-(3,3-dimethylureido)cyclohexyl)acetaldehyde (SM01) using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite:

| Condition | Detail |

|---|---|

| Catalyst | TEMPO (0.01 equiv) |

| Co-oxidant | NaOCl (10% aqueous solution) |

| Solvent System | Dichloromethane/water (1:1) |

| Temperature | 0–5°C |

| Workup | Column chromatography (petroleum ether:EtOAc) |

This step furnishes SM01 in 62% yield (3.1 g) after purification.

Reductive Amination with SM02

The final step couples SM01 with a piperazine derivative (SM02) via reductive amination:

Optimized Conditions :

-

Reducing Agent : Sodium triacetoxyborohydride (STAB) minimizes over-reduction.

-

Solvent : Dichloromethane (DCM) ensures compatibility with STAB.

-

Impurity Control : <1% dimer (imp6/imp8) and demethyl (imp1) byproducts.

Industrial-Scale Optimization Strategies

Solvent and Reagent Selection

Temperature and Time Profiling

| Step | Optimal Temperature Range | Duration |

|---|---|---|

| Acylation | 10–25°C | 2–4 h |

| Reduction | 65–70°C (reflux) | 12–15 h |

| Oxidation | 0–5°C | 30–45 min |

| Reductive Amination | 20–25°C | 24–48 h |

Prolonged reaction times in reductive amination (up to 48 h) ensure >99% conversion but require stringent impurity monitoring.

Challenges and Mitigation Approaches

Impurity Formation

Scalability Limitations

-

Oxidation Step : TEMPO/NaOCl system generates halogenated waste. Alternatives like catalytic Pd/C with O₂ are under investigation.

-

Borohydride Handling : NaBH₄ requires careful moisture control. Fixed-bed reactors with controlled H₂ flow offer safer alternatives.

Recent Advances in Carbamate Synthesis

Emerging methodologies highlighted in Chemical Reviews propose using O-carbamates as directing groups for regioselective functionalization. For example, aryl O-carbamates enable ortho-lithiation, which could streamline precursor synthesis for analogs of this compound. However, these approaches remain exploratory and lack industrial validation.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl carbamate derivative 3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

Cyclohexyl carbamate derivative 3 serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for the modification of bioactive molecules, enhancing their therapeutic efficacy.

Case Study:

Research has demonstrated that derivatives of cyclohexyl carbamate can exhibit significant neuroprotective effects. For instance, studies involving the synthesis of carbamate analogs have shown promising results in reducing neuronal apoptosis in models of neurodegenerative diseases.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy:

This compound is utilized in formulating agrochemicals, where it improves the stability and absorption of pesticides and herbicides in plants. The ability to modify surface properties allows for better adherence to plant surfaces, leading to increased effectiveness.

Case Study:

A study focusing on the application of cyclohexyl carbamate derivatives in pesticide formulations revealed that these compounds significantly enhance the retention time on leaf surfaces, thereby improving pest control efficacy while minimizing environmental impact .

Polymer Chemistry

Modifier for Polymer Formulations:

this compound is employed as a modifier in polymer chemistry to enhance mechanical properties and thermal stability. Its incorporation into polymer matrices leads to improved performance characteristics suitable for advanced material applications.

Empirical Findings:

Research indicates that polymers modified with cyclohexyl carbamate derivatives exhibit enhanced tensile strength and flexibility compared to unmodified polymers. This is particularly beneficial in industries requiring durable and resilient materials .

Cosmetic Formulations

Skin Absorption Enhancer:

In cosmetics, this compound is valued for its ability to enhance skin absorption and provide moisturizing effects. Its chemical structure facilitates better penetration into the skin layers, making it an effective ingredient in skincare products.

Market Analysis:

The cosmetic industry has increasingly adopted this compound due to its favorable safety profile and efficacy in improving product performance. Products containing cyclohexyl carbamate derivatives have shown enhanced user satisfaction due to their hydrating properties .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis targeting neurological disorders | Enhanced therapeutic efficacy |

| Agricultural Chemicals | Formulation enhancer for pesticides and herbicides | Improved stability and absorption |

| Polymer Chemistry | Modifier for improving mechanical properties of polymers | Increased tensile strength and flexibility |

| Cosmetic Formulations | Enhancer for skin absorption and moisturizing effects | Better hydration and user satisfaction |

Mechanism of Action

The mechanism of action of cyclohexyl carbamate derivative 3 involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways and lead to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Activity Comparisons

The inhibitory potency of cyclohexyl carbamates is influenced by substituent position, size, and lipophilicity. Key comparisons include:

Table 1: Comparative Activity of Cyclohexyl Carbamates and Analogs

*IC₅₀ estimated from SAR trends in .

Key Findings:

Substituent Polarity : Introducing polar groups (e.g., carbamoyl in URB597) at the meta position improves FAAH inhibition by forming hydrogen bonds within a narrow enzymatic channel .

Lipophilicity : Quantitative structure-activity relationship (QSAR) studies reveal a negative correlation between lipophilicity (logP) and potency. Smaller, polar substituents optimize enzyme-substrate interactions .

Alkyl Chain Effects : Cyclohexyl substituents (e.g., 3c ) outperform cyclopentyl analogs (1b) due to better steric complementarity with FAAH’s hydrophobic pocket .

Molecular Modeling Insights

Docking studies using FAAH’s crystal structure demonstrate that cyclohexyl carbamates adopt a folded conformation, mimicking the arachidonyl moiety of endogenous substrates like anandamide . The biphenyl scaffold occupies a lipophilic region, while meta-substituents extend into a polar channel, enabling hydrogen bonding with residues such as Ser241 and Thr236 .

Q & A

Q. What are the optimized synthetic routes for Cyclohexyl carbamate derivative 3, and how do reagent choices impact yield?

Cyclohexyl carbamate derivatives are synthesized via multi-step protocols involving nucleophilic substitutions, reductions, and cyclization. For example:

- Step 1 : Reacting 2,4-dichloro-5-nitropyrimidine with tert-butyl ((1-aminocyclohexyl)methyl)carbamate in THF/NaHCO₃ yields a nitro-intermediate (MS: m/z 386 [M + H]⁺) .

- Step 2 : Reduction of the nitro group using Fe powder and NH₄Cl in EtOH achieves >80% conversion to the amine derivative (MS: m/z 356 [M + H]⁺) .

- Critical factors : NaHCO₃ ensures pH control during substitutions, while Fe powder stoichiometry (excess) drives complete nitro reduction. Column chromatography (silica gel, EtOAc/hexane) is essential for purifying intermediates .

Q. Which purification techniques are most effective for isolating Cyclohexyl carbamate derivative intermediates?

- Column chromatography is standard for separating intermediates with polar functional groups (e.g., nitro, amine), using gradients of EtOAc/hexane (50–70% EtOAc) .

- Recrystallization in EtOH or MeOH is viable for final products with high crystallinity (e.g., spirocyclic derivatives) .

- Challenges : Amine intermediates may require derivatization (e.g., Boc protection) to reduce polarity and improve separation .

Q. How are intermediates characterized spectroscopically, and what data validate structural integrity?

- Mass spectrometry (ESI+) confirms molecular weights (e.g., m/z 386 for nitro-intermediate, m/z 356 for amine derivative) .

- ¹H/¹³C NMR resolves cyclohexyl stereochemistry and pyrimidine substitution patterns. For example, tert-butyl protons appear as singlets at δ 1.4–1.5 ppm, while pyrimidine protons resonate at δ 8.2–8.5 ppm .

Advanced Research Questions

Q. How can catalytic systems improve coupling reactions in Cyclohexyl carbamate derivative synthesis?

- Buchwald-Hartwig amination : Pd₂(dba)₃/BINAP with LHMDS in toluene enables aryl-amine coupling (e.g., attaching 5-(4-methylpiperazinyl)pyridin-2-amine to pyrimidine cores, m/z 542 [M + H]⁺) .

- Optimization : Catalyst loading (5 mol%) and ligand choice (BINAP vs. Xantphos) critically influence reaction rates and byproduct formation .

Q. How do structural modifications (e.g., substituent bulkiness) influence biological activity?

- Lipophilic substituents (e.g., cyclohexyl, naphthyl) enhance cytotoxicity by improving membrane permeability. For example, cyclohexyl derivatives show IC₅₀ values <1 μM in HCT-116 cells vs. >10 μM for aliphatic analogs .

- Data contradiction : While cyclohexyl groups boost activity in HCT-116, they may reduce solubility, necessitating prodrug strategies (e.g., carbamate hydrolysis in vivo) .

Q. What analytical methods resolve contradictions in nitro-to-amine reduction efficiency?

- HPLC-MS monitoring identifies incomplete reductions (e.g., residual nitro peaks at m/z 386 alongside m/z 356).

- Solution : Prolonged reflux (12–16 h) with excess Fe powder (10 eq.) and NH₄Cl (1.5 eq.) achieves >95% conversion .

Q. How are structure-activity relationships (SAR) validated for Cyclohexyl carbamate derivatives?

- In vitro assays : Cytotoxicity screening (e.g., HCT-116 cells) combined with logP measurements quantifies lipophilicity-activity correlations .

- Molecular docking : Cyclohexyl moieties in derivative 3 exhibit Van der Waals interactions with hydrophobic kinase pockets (e.g., c-Met ATP-binding site), explaining enhanced inhibition .

Methodological Tables

Q. Table 1. Key Synthetic Steps and Yields

| Step | Reaction Type | Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | THF, NaHCO₃, 3 h, RT | 58% | |

| 2 | Nitro reduction | Fe powder, NH₄Cl, EtOH, reflux | 71% | |

| 3 | Cyclization | NMP, 100°C, 5 h | 83% |

Q. Table 2. Cytotoxicity of Selected Derivatives

| Derivative | Substituent | HCT-116 Growth Inhibition (1 μM) | logP |

|---|---|---|---|

| 4e | Cyclohexyl | 78% | 3.2 |

| 4h | Carbamate | 82% | 2.9 |

| Phenyl | Aromatic | 65% | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.